molecular formula C16H13FN2OS B3011651 N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide CAS No. 865544-77-0

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide

Cat. No.: B3011651
CAS No.: 865544-77-0
M. Wt: 300.35
InChI Key: PVWNXQXLYXBALF-FBMGVBCBSA-N
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Description

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

Chemistry: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

Biology: The compound has been studied for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known to exhibit antibacterial and antifungal properties.

Medicine: Research has shown that benzothiazole derivatives, including this compound, may have potential as anticancer agents. The compound’s ability to interact with specific molecular targets in cancer cells makes it a candidate for further investigation in drug development.

Industry: In the materials science field, this compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide typically involves the condensation of 3-ethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The fluorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorobenzamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide
  • N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide
  • N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Comparison: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNXQXLYXBALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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